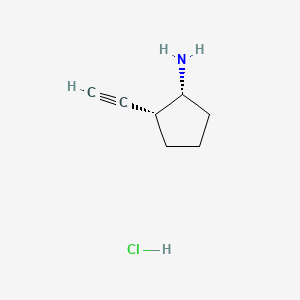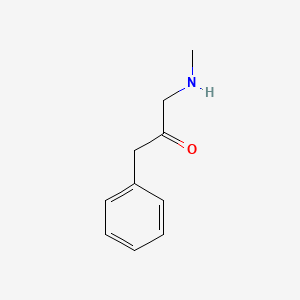
1-(Methylamino)-3-phenylpropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylamino)-3-phenylpropan-2-one is an organic compound that belongs to the class of phenylpropanones It is a synthetic compound with a structure that includes a phenyl group attached to a propanone backbone, with a methylamino group at the first carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 1-(Methylamino)-3-phenylpropan-2-one typically involves the reaction of acetophenone with paraformaldehyde and monomethylamine hydrochloride. The reaction is carried out in the presence of alcohols as solvents, and the mixture is heated to a temperature range of 60-100°C in a closed container. The reaction mixture is then concentrated, cooled, and crystallized to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of catalysts such as Raney nickel during the hydrogenation reduction process is common. The reaction conditions include a hydrogen pressure of 0.3-1.5 MPa and a temperature range of 25-80°C .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Methylamino)-3-phenylpropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions where the methylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of phenylpropanone derivatives.
Reduction: Formation of 1-(Methylamino)-3-phenylpropanol.
Substitution: Formation of various substituted phenylpropanones depending on the substituent introduced.
Applications De Recherche Scientifique
1-(Methylamino)-3-phenylpropan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 1-(Methylamino)-3-phenylpropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. It may also interact with specific receptors, modulating their activity and influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methcathinone: Structurally similar but lacks the methylamino group.
Phenylpropanolamine: Similar structure with a hydroxyl group instead of a ketone.
Ephedrine: Contains a similar phenylpropanone backbone with additional functional groups.
Uniqueness
1-(Methylamino)-3-phenylpropan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
1-(methylamino)-3-phenylpropan-2-one |
InChI |
InChI=1S/C10H13NO/c1-11-8-10(12)7-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |
Clé InChI |
RSQMPBUCVJKLAI-UHFFFAOYSA-N |
SMILES canonique |
CNCC(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


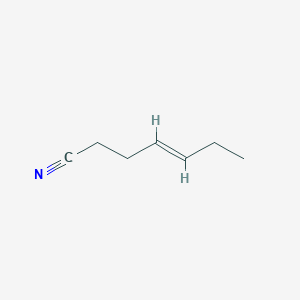


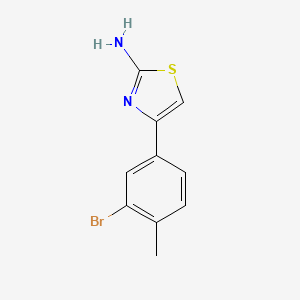
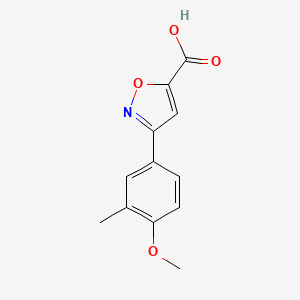
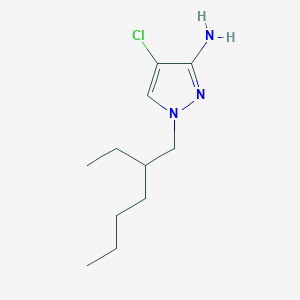
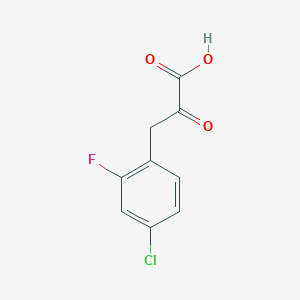
![1-(Benzo[d][1,3]dioxol-5-yl)-3-oxocyclobutane-1-carboxylic acid](/img/structure/B13542034.png)
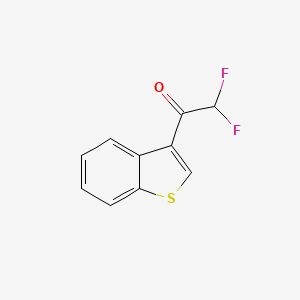
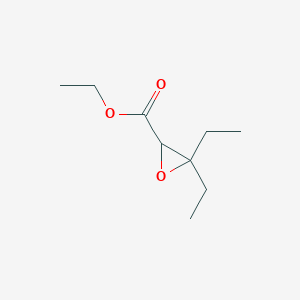
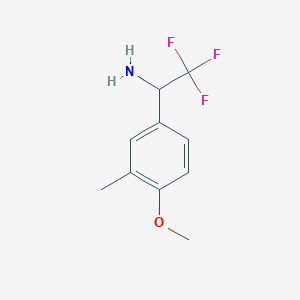
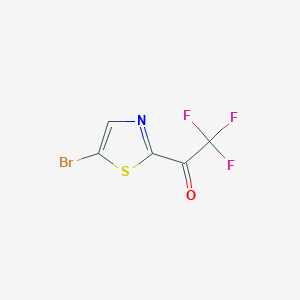
![4,5,6,7-Tetrahydro-4-(4-methylphenyl)thieno[3,2-c]pyridine](/img/structure/B13542060.png)
